3,4,5-Trihydroxybenzaldehyde hydrate

Description

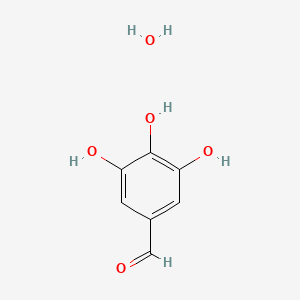

Structure

3D Structure of Parent

Properties

IUPAC Name |

3,4,5-trihydroxybenzaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4.H2O/c8-3-4-1-5(9)7(11)6(10)2-4;/h1-3,9-11H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSEOMYNJYKADOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C=O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583473 | |

| Record name | 3,4,5-Trihydroxybenzaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207742-88-9 | |

| Record name | 3,4,5-Trihydroxybenzaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-Trihydroxybenzaldehyde hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Isolation Methodologies

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely utilized analytical technique for the separation, identification, and quantification of 3,4,5-Trihydroxybenzaldehyde in plant extracts. mdpi.com This method is favored for its high resolution, sensitivity, and reproducibility in analyzing complex mixtures of phytochemicals. nih.gov

In RP-HPLC, a non-polar stationary phase, most commonly a C18 (octadecylsilyl) column, is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with the addition of an acid like phosphoric acid or formic acid to improve peak shape and resolution. nih.gov

Research has demonstrated the successful application of RP-HPLC for the isolation and analysis of 3,4,5-Trihydroxybenzaldehyde from various plant extracts. For example, in the analysis of Geum japonicum, a methanol extract was subjected to purification using an RP-C18 HPLC system. mdpi.com The mobile phase used was a mixture of acetonitrile, methanol, and water. researchgate.net

The following table presents a summary of RP-HPLC methods that have been applied for the analysis of extracts containing phenolic compounds, including those relevant to the analysis of 3,4,5-Trihydroxybenzaldehyde.

| Plant Source | Column Type | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) |

| Geum japonicum | RP-C18 | Acetonitrile/Methanol/Water (2:20:78) | Not Specified | Not Specified | Not Specified |

| Terminalia bellirica Fruit | Phenomenex Luna C18 (250x4.6mm, 5µm) | Water:Acetonitrile (80:20 v/v) with o-phosphoric acid (pH 3.0) | Not Specified | 272 | Gallic acid at 5.343 |

| Blumea balsamifera Leaves | RP C18, Nucleosil (isocratic) | Methanol:0.5% Phosphoric Acid (50:50 v/v) | 0.9 | 285 | Not Specified for 3,4,5-Trihydroxybenzaldehyde |

| General Phenolic Analysis | Newcrom R1 | Acetonitrile/Water/Phosphoric Acid | Not Specified | Not Specified | Not Specified |

Synthetic Methodologies and Chemical Derivatization of 3,4,5 Trihydroxybenzaldehyde Hydrate

Strategies for the Chemical Synthesis of 3,4,5-Trihydroxybenzaldehyde (B28275) and its Hydrate (B1144303)

The synthesis of 3,4,5-trihydroxybenzaldehyde relies on the formylation of suitable precursors, typically pyrogallol (B1678534) (1,2,3-trihydroxybenzene) or derivatives of gallic acid (3,4,5-trihydroxybenzoic acid). Several classical and modern formylation methods can be applied to these electron-rich aromatic systems.

Common synthetic strategies include:

The Duff Reaction : This method involves the formylation of highly activated aromatic rings, such as phenols, using hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium like glycerol (B35011) and boric acid. wikipedia.orguni.edu The reaction proceeds via an iminium ion intermediate, which is subsequently hydrolyzed to yield the aldehyde. wikipedia.org This reaction is known to be effective for preparing hydroxy-aldehydes, with formylation occurring preferentially at the ortho position to the hydroxyl group. wikipedia.orguni.edu The natural product syringaldehyde, a related methoxy-substituted benzaldehyde (B42025), can be prepared using the Duff reaction. wikipedia.org

The Reimer-Tiemann Reaction : This reaction is a well-established method for the ortho-formylation of phenols. wikipedia.orgbyjus.com It typically employs chloroform (B151607) in a basic solution, which generates dichlorocarbene (B158193) as the key electrophilic species. wikipedia.orgbyjus.com The phenoxide ion attacks the dichlorocarbene, and subsequent hydrolysis forms the aldehyde. While effective for many phenols, the reaction can have limitations and sometimes results in low yields. google.com It is noted for being one of the few formylation methods that does not require anhydrous or acidic conditions. wikipedia.orglscollege.ac.in

The Vilsmeier-Haack Reaction : This reaction uses a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgchemistrysteps.com The electrophile, a chloromethyliminium salt, attacks the aromatic ring, and the resulting intermediate is hydrolyzed during workup to give the aldehyde. chemistrysteps.com This method is a powerful tool for constructing aldehydes on activated substrates.

The Gattermann Reaction : An older method for formylating aromatic compounds, the Gattermann reaction historically used hydrogen cyanide and a Lewis acid catalyst. google.com Due to the extreme toxicity of hydrogen cyanide, this method has been largely abandoned in modern synthesis. google.com

The starting material, pyrogallol, can be sourced commercially or produced via the decarboxylation of gallic acid. chemcess.com Gallic acid itself is often obtained through the hydrolysis of tannins extracted from natural sources. google.comgoogle.com

3,4,5-Trihydroxybenzaldehyde Hydrate as a Key Intermediate in Complex Molecule Synthesis

The unique structure of this compound, featuring three hydroxyl groups and an aldehyde function, makes it a valuable intermediate in the synthesis of a variety of complex and bioactive molecules. erowid.org Its multifunctional nature allows it to be a starting point for building diverse molecular architectures. Researchers utilize this compound as a key building block in the development of pharmaceutical agents, particularly those targeting conditions related to oxidative stress. erowid.org It is a precursor for various antioxidants and anti-inflammatory agents. erowid.org The presence of the pyrogallol moiety is common in many polyphenolic compounds known for their biological activities.

Rational Design and Synthesis of this compound Derivatives

The strategic modification of the 3,4,5-trihydroxybenzaldehyde scaffold allows for the creation of a vast library of derivatives with tailored properties. The aldehyde and hydroxyl groups are amenable to a wide range of chemical reactions, enabling the rational design of new compounds.

The aldehyde group of 3,4,5-trihydroxybenzaldehyde readily undergoes condensation reactions with primary amines, including hydrazines and hydrazides, to form Schiff bases (imines) and hydrazones, respectively. organic-chemistry.org These reactions are typically carried out by refluxing equimolar amounts of the aldehyde and the amine-containing reactant in a suitable solvent like ethanol. lscollege.ac.inorganic-chemistry.org

A variety of synthetic approaches can be employed for the preparation of these derivatives, including:

Solution-based Synthesis : The most traditional method, involving dissolving reactants in a solvent and often heating to drive the reaction to completion. unacademy.com

Mechanosynthesis : A solvent-free or low-solvent method where mechanical force (grinding or milling) is used to initiate the chemical reaction. wikipedia.orgunacademy.com

Solid-state Melt Reactions : This approach involves heating the solid reactants together above their melting points without a solvent. unacademy.com

These reactions provide a straightforward route to new compounds where the C=N bond is a key structural feature. Hydrazones and Schiff bases are significant classes of compounds in medicinal chemistry and are often explored for their potential biological activities. lscollege.ac.in

The 3,4,5-trihydroxybenzaldehyde core is an attractive starting point for developing targeted pharmaceutical scaffolds. The hydroxyl groups can be alkylated, acylated, or otherwise modified, while the aldehyde can be oxidized, reduced, or converted into other functional groups. This versatility allows chemists to synthesize libraries of related compounds for structure-activity relationship (SAR) studies. erowid.org For instance, it is a known intermediate in the synthesis of compounds with potential applications as antioxidants. erowid.org

One of the most important derivatives is 3,4,5-trimethoxybenzaldehyde (B134019), a crucial intermediate for pharmaceuticals like the antibacterial drug trimethoprim. google.commdma.ch The synthesis of this analogue involves the methylation of the three hydroxyl groups of a 3,4,5-trihydroxy precursor. Several routes have been established, often starting from commercially available materials like vanillin (B372448) or gallic acid. wikipedia.orgbyjus.commdma.ch

| Starting Material | Key Steps | Key Reagents | Reported Yield | Reference |

|---|---|---|---|---|

| Vanillin | 1. Bromination 2. Alkoxylation 3. Methylation | 1. Br₂ in Acetic Acid 2. NaOMe, CuCl₂ 3. Dimethyl Sulfate, NaOH | ~77% (overall) | wikipedia.org |

| 5-Bromovanillin | 1. Methoxide Exchange 2. Methylation | 1. NaOMe, CuCl 2. Dimethyl Sulfate, Na₂CO₃ | ~83% (overall) | mdma.ch |

| Gallic Acid | 1. Methylation 2. Reduction to Alcohol 3. Oxidation to Aldehyde | 1. Dimethyl Sulfate, K₂CO₃ 2. Vitride 3. PDC | ~81% (overall) | mdma.ch |

| 3,4,5-Trimethoxybenzoyl chloride | Modified Rosenmund Reduction | H₂, Pd/C, Quinoline S, Sodium Acetate | 64-83% | mdma.chchem-station.com |

These methods highlight the common strategy of first establishing the desired oxygenation pattern on the aromatic ring (either through substitution or starting with a precursor like gallic acid) and then performing functional group interconversions to arrive at the final aldehyde. wikipedia.orgmdma.chmdma.ch

Beyond simple functional group transformations, this compound is a valuable component in more complex and advanced reaction chemistries. Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are a powerful tool in modern synthetic chemistry. Aldehydes are frequent participants in MCRs. For example, aldehydes are key substrates in the Biginelli reaction for synthesizing dihydropyrimidinones and in pseudo-five-component syntheses of highly functionalized tetrahydropyridines. google.com The use of 3,4,5-trihydroxybenzaldehyde in such reactions allows for the rapid generation of molecular complexity and the incorporation of the valuable trihydroxyphenyl moiety into diverse heterocyclic scaffolds, which are of high interest in drug discovery. google.com

Advanced Reaction Chemistries Utilizing this compound

Homologation Reactions (e.g., Corey-Fuchs type)

Homologation reactions are a class of organic reactions that extend a carbon chain by a single carbon atom. The Corey-Fuchs reaction is a prominent two-step method for the one-carbon homologation of aldehydes into terminal alkynes. organic-chemistry.orgwikipedia.org This transformation is particularly useful for introducing an ethynyl (B1212043) group, a key functional group in organic synthesis, onto an aromatic core like that of 3,4,5-Trihydroxybenzaldehyde.

The process begins with the conversion of the aldehyde to a 1,1-dibromoolefin, followed by reaction with a strong base to yield the terminal alkyne. wikipedia.orgsynarchive.com

Step 1: Formation of the Dibromoalkene

The first step involves a Wittig-like reaction. The aldehyde reacts with a phosphorus ylide generated in situ from triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄). wikipedia.orgnrochemistry.com This reaction converts the carbonyl group of 3,4,5-trihydroxybenzaldehyde into a dibromovinyl group, yielding 1-(2,2-dibromovinyl)-3,4,5-trihydroxybenzene. nrochemistry.com Given the acidic nature of the phenolic protons on the starting material, it is often necessary to protect these hydroxyl groups (e.g., as methyl or benzyl (B1604629) ethers) prior to the reaction to prevent them from being deprotonated by the ylide or subsequent strong base.

Step 2: Formation of the Terminal Alkyne

The resulting 1,1-dibromoalkene is then treated with two equivalents of a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C). organic-chemistry.orgnrochemistry.com The first equivalent of the base induces an elimination of hydrogen bromide (HBr) to form a bromoalkyne intermediate. organic-chemistry.org The second equivalent of base facilitates a metal-halogen exchange, which is followed by rearrangement to produce a lithium acetylide intermediate. organic-chemistry.orgnrochemistry.com Upon aqueous workup, this intermediate is protonated to give the final terminal alkyne product, 1-ethynyl-3,4,5-trihydroxybenzene (after deprotection). nrochemistry.com

| Step | Description | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Wittig-type reaction to form a dibromoalkene from the aldehyde. nrochemistry.com | Triphenylphosphine (PPh₃), Carbon tetrabromide (CBr₄) | 1,1-Dibromoolefin |

| 2 | Treatment with strong base followed by aqueous workup to form the terminal alkyne. organic-chemistry.org | n-Butyllithium (n-BuLi), Water (H₂O) | Terminal Alkyne |

Condensation Reactions for Heterocyclic Ring Formation

The aldehyde functionality of 3,4,5-trihydroxybenzaldehyde is a key handle for participating in condensation reactions to construct various heterocyclic rings, which are core scaffolds in many pharmaceutically active compounds.

Coumarins

Coumarins (2H-1-benzopyran-2-ones) are a major class of oxygen-containing heterocycles. nih.gov Their synthesis often involves the condensation of a phenol (B47542) with a β-dicarbonyl compound or the reaction of a salicylaldehyde (B1680747) (a 2-hydroxybenzaldehyde) with an active methylene (B1212753) compound. nih.govmdpi.com While 3,4,5-trihydroxybenzaldehyde is not a salicylaldehyde itself, it can be utilized in coumarin (B35378) synthesis through pathways like the Knoevenagel condensation.

In a typical Knoevenagel condensation for coumarin synthesis, a salicylaldehyde derivative is reacted with an active methylene compound such as diethyl malonate or ethyl acetoacetate (B1235776) in the presence of a weak base catalyst like piperidine (B6355638) or triethylamine. nih.govmdpi.com For 3,4,5-trihydroxybenzaldehyde to be used in this context, it would typically condense with a pre-formed phenolic active methylene compound to construct the coumarin ring system. Alternatively, derivatives of 3,4,5-trihydroxybenzaldehyde can be incorporated into more complex coumarin structures. For instance, the Perkin reaction, involving the condensation of a salicylaldehyde with a carboxylic anhydride (B1165640) and its corresponding salt, is another classical method for accessing coumarins. nih.gov

Oxadiazoles

The 1,3,4-oxadiazole (B1194373) ring is a five-membered heterocycle that is considered a bioisostere of ester and amide groups and is prevalent in medicinal chemistry. researchgate.net A common and direct route to synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves the condensation of an aldehyde with an acid hydrazide, followed by cyclization. researchgate.netorganic-chemistry.org

Step 1: Formation of N-Acylhydrazone

3,4,5-Trihydroxybenzaldehyde readily undergoes condensation with a variety of acid hydrazides (R-C(O)NHNH₂) in a suitable solvent like ethanol. This reaction forms an N-acylhydrazone (also known as a Schiff base), which serves as the direct precursor for the oxadiazole ring. nih.govuobaghdad.edu.iq

Step 2: Oxidative Cyclization

The isolated N-acylhydrazone is then subjected to cyclodehydration to form the 1,3,4-oxadiazole ring. organic-chemistry.org This transformation can be achieved using a wide range of reagents. Classical methods employ dehydrating agents like phosphorus pentoxide, phosphorus oxychloride, or thionyl chloride. researchgate.net More modern and milder methods utilize oxidizing agents such as iodine, copper salts, or hypervalent iodine reagents to facilitate the cyclization. organic-chemistry.org This two-step sequence allows for the synthesis of a diverse library of 2-(3,4,5-trihydroxyphenyl)-5-substituted-1,3,4-oxadiazoles by varying the acid hydrazide component.

| Step | Description | Reactants | Key Reagents for Step 2 | Product |

|---|---|---|---|---|

| 1 | Condensation to form Schiff base. uobaghdad.edu.iq | 3,4,5-Trihydroxybenzaldehyde, Acid Hydrazide | Iodine (I₂), Phosphorus Pentoxide (P₂O₅), Copper(II) Triflate (Cu(OTf)₂). organic-chemistry.org | N-Acylhydrazone |

| 2 | Oxidative cyclization of the hydrazone. organic-chemistry.org | N-Acylhydrazone | 2,5-Disubstituted 1,3,4-Oxadiazole |

Elucidation of Biological Activities and Molecular Mechanisms of 3,4,5 Trihydroxybenzaldehyde Hydrate

Antioxidant Efficacy and Reactive Oxygen Species (ROS) Scavenging

3,4,5-Trihydroxybenzaldehyde (B28275) (THBA), a phenolic aldehyde, has demonstrated significant antioxidant properties through various mechanisms, including direct radical scavenging and cellular protective effects.

In Vitro Assays for Radical Scavenging Potential (e.g., DPPH Assay)

In vitro studies have consistently highlighted the potent radical-scavenging capabilities of 3,4,5-Trihydroxybenzaldehyde. A key method for evaluating this activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, which measures the ability of an antioxidant to donate a hydrogen atom and neutralize the stable DPPH free radical.

Research has shown that THBA, isolated from Geum japonicum, exhibits significantly higher activity in the DPPH radical scavenging assay compared to several standard antioxidants, including butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), α-tocopherol, and rosmarinic acid. nih.govresearchgate.netnih.gov This superior free radical scavenging potential was a key finding when screening methanol (B129727) extracts of 20 Korean plants, with the extract of Geum japonicum proving to be the most active due to its THBA content. nih.govresearchgate.net

The antioxidative prowess of THBA was further substantiated using the Rancimat method, which assesses the oxidative stability of fats and oils. In this test, THBA demonstrated the highest indices of antioxidant activity when tested with both lard and palm oil as substrates, again outperforming BHA and α-tocopherol. researchgate.net

Table 1: Comparative Antioxidant Activity of 3,4,5-Trihydroxybenzaldehyde (THBA)

| Antioxidant Compound | DPPH Scavenging Activity (SC₅₀) | Rancimat Test (Lard) - IAA | Rancimat Test (Palm Oil) - IAA |

| 3,4,5-Trihydroxybenzaldehyde (THBA) | Most Active | 4.7 | 2.9 |

| α-Tocopherol | Less Active than THBA | Data not specified | Data not specified |

| Rosmarinic Acid | Less Active than THBA | Data not specified | Data not specified |

| Butylatedhydroxyanisole (BHA) | Less Active than THBA | Data not specified | Data not specified |

| Butylatedhydroxytoluene (BHT) | Less Active than THBA | Data not specified | Data not specified |

| SC₅₀ (50% scavenging concentration) indicates the concentration required to scavenge 50% of DPPH radicals. A lower value indicates higher activity. IAA (Index of Antioxidant Activity). Data sourced from studies on THBA isolated from Geum japonicum. researchgate.net |

Cellular Antioxidant Mechanisms

While direct studies on the cellular antioxidant mechanisms of 3,4,5-Trihydroxybenzaldehyde hydrate (B1144303) are limited, research on the closely related compound 3,4-dihydroxybenzaldehyde (B13553) (DHB) provides valuable insights. Studies on DHB have shown its capacity to protect human blood cells from oxidative damage induced by toxins like hexavalent chromium [Cr(VI)]. sigmaaldrich.com

In these studies, DHB demonstrated the ability to:

Decrease the generation of reactive oxygen and nitrogen species (ROS/RNS). sigmaaldrich.com

Mitigate lipid and protein oxidation. sigmaaldrich.com

Restore the activities of major antioxidant enzymes. sigmaaldrich.com

Preserve the morphological integrity of erythrocytes under oxidative stress. sigmaaldrich.com

Protect lymphocytes from DNA damage. sigmaaldrich.com

These findings suggest that benzaldehyde (B42025) compounds with multiple hydroxyl groups likely exert their cellular antioxidant effects by quenching harmful radicals and bolstering the cell's endogenous antioxidant defense systems.

Anti-Inflammatory Effects and Signaling Pathway Modulation by 3,4,5-Trihydroxybenzaldehyde Hydrate

The anti-inflammatory potential of this compound is linked to its ability to modulate key signaling pathways involved in the inflammatory response. While direct evidence for the hydrate form is emerging, studies on analogous compounds provide a strong basis for its mechanism. For instance, research on 3-bromo-4,5-dihydroxybenzaldehyde, a brominated analogue, has shown it can suppress the production of the pro-inflammatory cytokine interleukin-6 (IL-6). nih.gov This suppression is achieved through the inhibition of the phosphorylation of critical signaling molecules like nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and signal transducer and activator of transcription 1 (STAT1). nih.gov NF-κB is a pivotal transcription factor that governs the expression of numerous genes involved in immune and inflammatory responses. researchgate.net

Furthermore, studies on 4-hydroxybenzaldehyde (B117250) have demonstrated its capacity to down-regulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes that are crucial in the inflammatory cascade. The inhibition of these pathways reduces the production of inflammatory mediators. The anti-inflammatory actions of THBA are also connected to its inhibitory effects on Matrix Metalloproteinase-9 (MMP-9) expression, which is often induced by inflammatory stimuli like TNF-α. This is achieved by suppressing the DNA binding of transcription factors NF-κB and activator protein (AP)-1 and inhibiting the phosphorylation of kinases in the mitogen-activated protein kinase (MAPK) pathway.

Neuroprotective Potential and Associated Molecular Targets

There is growing interest in the neuroprotective applications of 3,4,5-Trihydroxybenzaldehyde and its derivatives. Research on the related compound 3,4-dihydroxybenzaldehyde (DBD) has provided significant evidence of its potential to protect the brain against ischemic injury. In studies using a rat model of middle cerebral artery occlusion/reperfusion (MCAO/R), a simulation of stroke, DBD demonstrated several neuroprotective effects.

The key findings from these pharmacological validations include:

A reduction in the volume of cerebral infarct.

An improvement in neurological function following the ischemic event.

An increase in the content of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.

Protection of mitochondria, the main sites of ATP production, from ischemic damage. This was evidenced by the preservation of mitochondrial morphology and a reduction in oxidative stress-related damage.

The underlying molecular mechanisms for these neuroprotective effects are believed to involve the inhibition of the MAPK and NF-κB signaling pathways, which in turn reduces the secretion of inflammatory mediators and cytokines, thus exerting an anti-neuritis effect.

Enzymatic Inhibition Profiles and Kinetic Characterization

3,4,5-Trihydroxybenzaldehyde has been identified as an inhibitor of specific enzymes, notably those involved in tissue remodeling.

Matrix Metalloproteinase (MMP-9) Inhibitory Activity and Expression Modulation

One of the most significant biological activities of 3,4,5-Trihydroxybenzaldehyde (THBA) is its dual inhibitory effect on Matrix Metalloproteinase-9 (MMP-9). MMP-9 is an enzyme that plays a critical role in the degradation of the extracellular matrix, and its overactivity is implicated in various pathological processes.

THBA demonstrates a two-pronged approach to MMP-9 inhibition:

Direct Enzymatic Inhibition: It directly inhibits the gelatinolytic activity of the MMP-9 enzyme.

Inhibition of Expression: It suppresses the expression of the MMP-9 gene, thereby reducing the amount of the enzyme produced.

This suppression of MMP-9 expression occurs at the transcriptional level. Studies have shown that in human aortic smooth muscle cells stimulated with tumor necrosis factor-alpha (TNF-α), THBA inhibits the transcription of MMP-9 mRNA. This is achieved by suppressing the DNA binding of the transcription factors NF-κB and AP-1. Furthermore, THBA was found to inhibit the TNF-α-induced phosphorylation of key signaling proteins within the mitogen-activated protein kinase (MAPK) pathways, including extracellular signal-regulated kinase 1 and 2 (ERK1/2), p38, and c-Jun N-terminal kinase (JNK).

While the inhibitory effects of THBA on MMP-9 activity and expression are well-documented, specific kinetic parameters such as the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Kᵢ) are not detailed in the currently reviewed scientific literature.

Table 2: Summary of MMP-9 Inhibition by 3,4,5-Trihydroxybenzaldehyde (THBA)

| Mechanism of Inhibition | Molecular Target | Effect |

| Enzymatic Activity | MMP-9 Active Site | Direct inhibition of gelatinolytic activity |

| Gene Expression | MMP-9 Transcription | Down-regulation of MMP-9 mRNA |

| Signaling Pathway | MAPK (ERK1/2, p38, JNK) | Inhibition of phosphorylation |

| Transcription Factors | NF-κB, AP-1 | Suppression of DNA binding |

| Data derived from research on THBA in TNF-α-induced human aortic smooth muscle cells. |

Investigation of Xanthine (B1682287) Oxidase (XO) Inhibition by this compound Analogues

The inactivation of bovine milk xanthine oxidase by various aldehydes has been a subject of scientific inquiry. nih.gov Research has shown that several aldehydes can inhibit xanthine oxidase, leading to a unique molybdenum(V) electron paramagnetic resonance signal. nih.gov However, not all aldehydes, particularly some aromatic ones, are effective inhibitors. nih.gov The rate of this inactivation is dependent on the concentrations of both the enzyme and the aldehyde. nih.gov Interestingly, for some aldehydes like 3-pyridinecarboxaldehyde (B140518) and butyraldehyde, the presence of oxygen or another oxidizing substrate is necessary for inhibition, a requirement not observed with formaldehyde. nih.gov The inhibition is often reversible, with the enzyme regaining activity after the removal of the excess aldehyde. nih.gov

A study on 3,4-dihydroxy-5-nitrobenzaldehyde (B193609) (DHNB), a derivative of protocatechuic aldehyde, revealed it to be a potent inhibitor of xanthine oxidase (XO) with an IC₅₀ value of 3 μM. nih.gov Its inhibitory action was found to be time-dependent, similar to the clinical XO inhibitor allopurinol. nih.gov Structure-activity relationship studies of DHNB highlighted that the aldehyde group, the catechol group, and the nitro group at the C-5 position are crucial for its XO inhibitory activity. nih.gov It is believed that DHNB interacts with the molybdenum center of the enzyme. nih.gov

Furthermore, the inhibitory effects of various flavonoid aglycones on XO-catalyzed reactions have been explored. mdpi.com Compounds like diosmetin, apigenin, kaempferol, fisetin, and luteolin (B72000) have demonstrated significant inhibition of both uric acid and 6-thiouric acid formation, with many showing potency comparable to or even greater than allopurinor. mdpi.com

Assessment of Carbonic Anhydrase (CA) Inhibition by Related Phenolic Compounds

Phenolic compounds are recognized as a class of carbonic anhydrase (CA) inhibitors. tandfonline.combohrium.comresearchgate.netingentaconnect.com Their mechanism of inhibition is thought to involve the interaction of the hydroxyl group of the phenol (B47542) with the zinc ion (Zn²⁺) located in the active site of the CA enzyme. tandfonline.combenthamdirect.com This interaction can block the catalytic activity of the enzyme. benthamdirect.com

Studies have investigated the inhibitory effects of various phenolic compounds on different CA isozymes. For instance, 2,4,6-trihydroxybenzaldehyde (B105460) was tested for its effects on the esterase and CO₂-hydratase activities of human carbonic anhydrase I (hCA I) and II (hCA II). tandfonline.com The inhibition constants (Ki) for 2,4,6-trihydroxybenzaldehyde were determined to be 1170.00 μM for hCA I and 354.00 μM for hCA II. tandfonline.com

The inhibitory potential of phenolic compounds extends to various natural products. For example, compounds from olive leaves, such as certain phenolic acids, caffeic acid, and tyrosol, have been reported to inhibit hCA I and II isozymes. bohrium.com This highlights the potential of natural phenolic compounds as a source for developing new CA inhibitors. bohrium.comresearchgate.netingentaconnect.com

Table 1: Inhibition of Human Carbonic Anhydrase Isozymes by 2,4,6-Trihydroxybenzaldehyde

| Isozyme | Ki (μM) |

| hCA I | 1170.00 tandfonline.com |

| hCA II | 354.00 tandfonline.com |

Evaluation of Hexokinase 2 (HK2) Inhibition by Trihydroxybenzaldehyde-Containing Compounds

Hexokinase 2 (HK2) is a key enzyme in glucose metabolism and is often overexpressed in cancer cells, making it a promising target for cancer therapy. nih.govresearchgate.netnih.gov Several studies have focused on identifying and characterizing inhibitors of HK2, with a particular interest in compounds containing a trihydroxybenzaldehyde moiety. nih.govresearchgate.net

Research has identified (E)-N′-(2,3,4-trihydroxybenzylidene) arylhydrazides as a class of small-molecule HK2 inhibitors. researchgate.net Within this class, benitrobenrazide (BNBZ) has shown strong inhibitory activity with an IC₅₀ of 0.53 ± 0.13 µM. nih.govresearchgate.net The 2,3,4-trihydroxybenzylidene group appears to be a crucial structural feature for the inhibitory effect. nih.gov

The mechanism of these inhibitors involves direct binding to the HK2 enzyme, which can lead to the inhibition of glycolysis and subsequently induce apoptosis in cancer cells. nih.gov The selectivity of these compounds for HK2 over other hexokinase isoenzymes is an important aspect of their therapeutic potential. nih.gov Natural products are also being explored as sources of HK2 inhibitors. researchgate.net

Table 2: Inhibitory Activity of Benitrobenrazide (BNBZ) against Hexokinase 2

| Compound | IC₅₀ (µM) |

| Benitrobenrazide (BNBZ) | 0.53 ± 0.13 nih.govresearchgate.net |

Antimicrobial Properties and Growth Inhibition Studies

The antimicrobial activity of aldehydes has been a subject of interest. Glutaraldehyde, a saturated dialdehyde, is known for its disinfectant properties, which stem from its ability to alkylate hydroxyl, carbonyl, and amino groups, thereby affecting DNA, RNA, and protein synthesis. nih.gov It is effective against a range of vegetative bacteria, including Staphylococcus aureus, E. coli, and Pseudomonas aeruginosa. nih.gov

Benzaldehyde and its derivatives have also been investigated for their antibacterial properties. Benzaldehyde has been shown to reduce the bactericidal activity of certain antibiotics and can inhibit the formation of bacterial flagella. mdpi.com Protocatechualdehyde (PCA), another related compound, has demonstrated significant antibacterial activity against Ralstonia solanacearum, a plant pathogenic bacterium. mdpi.com At a concentration of 40 μg/mL, PCA was highly active against this bacterium, with a minimum inhibitory concentration (MIC) of 20 μg/mL and a minimum bactericidal concentration (MBC) of 40 μg/mL. mdpi.com The mechanism of action for PCA appears to involve the disruption of the bacterial cell structure and the inhibition of biofilm formation. mdpi.com

Research has also explored the antifungal properties of trihydroxybenzoic acid and its derivatives. scirp.org 3,4,5-trihydroxybenzoic acid (gallic acid) has shown notable antifungal activity against various species of medical importance. scirp.org

In a study evaluating its efficacy, the most sensitive yeasts to 3,4,5-trihydroxybenzoic acid were Candida albicans ATCC 10231 and Candida krusei ATCC 6258, both exhibiting a Minimum Inhibitory Concentration (MIC) of 128 µg/mL. scirp.org Against the dermatophytes Trichophyton sp. and Epidermophyton floccosum, the MIC was even lower at 32 µg/mL. scirp.org These findings suggest that 3,4,5-trihydroxybenzoic acid is a potent antifungal agent, particularly against dermatophytosis-causing fungi. scirp.org

In contrast, its acetylated derivative, 3,4,5-tris(acetyloxy)benzoic acid, displayed lower inhibitory activity against the tested Candida and dermatophyte species. scirp.org This indicates that the hydroxyl groups on the aromatic ring are important for the antifungal activity. scirp.org

Table 3: Antifungal Activity of 3,4,5-Trihydroxybenzoic Acid

| Fungal Species | MIC (µg/mL) |

| Candida albicans ATCC 10231 | 128 scirp.org |

| Candida krusei ATCC 6258 | 128 scirp.org |

| Trichophyton sp. | 32 scirp.org |

| Epidermophyton floccosum | 32 scirp.org |

Antiproliferative and Anticancer Research Initiatives

The potential of benzaldehyde and its derivatives as anticancer agents has been a focus of research. nih.govnews-medical.net Studies have shown that benzaldehyde can inhibit the growth of therapy-resistant cancer cells and suppress metastasis. nih.govnews-medical.net The mechanism of action is thought to involve the inhibition of the interaction between the 14-3-3ζ protein and its client proteins, which are involved in cancer-associated signaling pathways. nih.gov

Gallic acid (3,4,5-trihydroxybenzoic acid) has also been investigated for its antineoplastic activity. nih.gov In studies on oral squamous cell carcinoma, gallic acid was found to inhibit cell proliferation, migration, and invasion. nih.gov The molecular mechanism appears to involve the upregulation of E-cadherin and the downregulation of Col1A1 and HIF-1α expression. nih.gov

Furthermore, antiproliferative and apoptosis-inducing activities have been observed for alkyl gallate and gallamide derivatives. aablocks.com These findings suggest that compounds related to 3,4,5-trihydroxybenzaldehyde hold promise for the development of new anticancer therapies. nih.govaablocks.comcymitquimica.com

Cytotoxicity against Specific Human Cancer Cell Lines (e.g., Breast Cancer MCF-7, Colon Cancer Caco-2)

The cytotoxic potential of 3,4,5-Trihydroxybenzaldehyde, also known as gallic aldehyde, has been a subject of scientific investigation, although specific data on its direct effects on breast cancer MCF-7 and colon cancer Caco-2 cell lines are limited in the available literature. Research has often focused on derivatives of 3,4,5-Trihydroxybenzaldehyde or its activity in different cancer cell lines.

While direct IC50 values for this compound against MCF-7 and Caco-2 cells are not prominently reported, studies on related compounds and other cell lines provide some insight into its potential antiproliferative activities. For instance, synthetic derivatives of 3,4,5-trihydroxybenzaldehyde, known as tyrphostins, have demonstrated the ability to inhibit the proliferation of the human breast adenocarcinoma cell line (MCF-7) scispace.com. This suggests that the core structure of 3,4,5-trihydroxybenzaldehyde is a viable scaffold for developing compounds with activity against breast cancer cells.

Furthermore, the antiproliferative activity of gallic aldehyde has been observed against other human cancer cell lines. A study reported its activity against human A549 lung cancer cells, with a GI50 (concentration for 50% of maximal inhibition of cell proliferation) value of 7.3 μM medchemexpress.com.

Interactive Data Table: Cytotoxicity of 3,4,5-Trihydroxybenzaldehyde (Gallic Aldehyde) Against a Human Cancer Cell Line

| Cell Line | Cancer Type | Measurement | Value (μM) | Reference |

| A549 | Lung Cancer | GI50 | 7.3 | medchemexpress.com |

Note: Data on direct cytotoxicity against MCF-7 and Caco-2 cell lines for the parent compound were not available in the reviewed sources. The table reflects data for a different cell line to illustrate the compound's known antiproliferative potential.

Mechanistic Insights into Antiproliferative Actions

The molecular mechanisms underlying the antiproliferative effects of 3,4,5-Trihydroxybenzaldehyde are multifaceted and appear to involve the modulation of several key cellular pathways implicated in cancer progression.

One significant area of investigation points to the role of 3,4,5-Trihydroxybenzaldehyde in inducing ferroptosis, a form of programmed cell death dependent on iron. In a study focused on breast cancer therapy, 3,4,5-trihydroxybenzaldehyde was incorporated into polymeric nanoparticles. Here, it participated in a Fe(III)-Fe(II) cyclic reaction that led to the depletion of glutathione (B108866) (GSH) nih.govresearchgate.net. GSH is a critical intracellular antioxidant, and its depletion can enhance the Fenton reaction, leading to an accumulation of lipid peroxidation and ultimately, ferroptosis nih.govresearchgate.net. This suggests that 3,4,5-Trihydroxybenzaldehyde can contribute to disrupting the redox balance in cancer cells, a key mechanism for inducing cell death.

Additionally, while not directly studying 3,4,5-Trihydroxybenzaldehyde, research on the simpler compound, benzaldehyde, has shown that it can suppress multiple signaling pathways that are often hyperactivated in cancer cells. These include the PI3K/AKT/mTOR, STAT3, NF-κB, and ERK pathways researchgate.net. The mechanism for this broad inhibition was linked to the regulation of 14-3-3ζ-mediated protein-protein interactions, which act as a central hub for these oncogenic signals researchgate.net. Although this research was on a different molecule, it opens an avenue for investigating whether the more complex 3,4,5-Trihydroxybenzaldehyde might exert its effects through similar or related mechanisms.

The compound has also been identified as a matrix metalloproteinase (MMP) inhibitor aablocks.com. MMPs are enzymes that play a crucial role in cancer cell invasion and metastasis by degrading the extracellular matrix. The inhibition of MMPs represents a potential mechanism by which 3,4,5-Trihydroxybenzaldehyde could exert anti-cancer effects.

Structure Activity Relationship Sar Studies of 3,4,5 Trihydroxybenzaldehyde Hydrate and Its Derivatives

Identification of Structural Determinants for Antioxidant Activity

The potent antioxidant and radical scavenging activities of 3,4,5-Trihydroxybenzaldehyde (B28275) are primarily determined by the arrangement of its hydroxyl groups on the aromatic ring. jfda-online.comncl.edu.tw The molecule features a gallol group (a 3,4,5-trihydroxyl arrangement) which is a key structural determinant for its high antioxidant capacity.

Research has shown that the number and position of hydroxyl groups are critical. wiserpub.com The presence of three hydroxyl groups allows for significant resonance stabilization of the resulting phenoxyl radical formed after donating a hydrogen atom to scavenge a free radical. This stabilization is a key factor in its potent activity. Studies comparing various hydroxybenzoic acids and benzaldehydes have indicated that having more than one hydroxyl group generally enhances antioxidant activity. nih.gov Specifically, the presence of hydroxyl groups at the meta-positions (3 and 5) appears to significantly boost this capacity. nih.gov

In a comparative study, THBA, isolated from Geum japonicum, was found to be a more potent free radical scavenger than both natural antioxidants like α-tocopherol and rosmarinic acid, and synthetic antioxidants such as butylatedhydroxyanisole (BHA) and butylatedhydroxytoluene (BHT). ncl.edu.tw Its superior performance in scavenging the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical highlights the efficacy of its specific substitution pattern. jfda-online.comncl.edu.tw The antioxidant capacity is not solely dependent on the number of hydroxyl groups but also on their relative positions, which influences the ease of hydrogen atom donation and the stability of the subsequent radical. wiserpub.com

Antioxidant Activity Comparison

Comparison of the radical scavenging activity (DPPH assay) and antioxidant activity index (Rancimat test) of 3,4,5-Trihydroxybenzaldehyde (THBA) against standard antioxidants.

| Compound | DPPH Radical Scavenging Activity (SC₅₀ in µg/mL) | Antioxidant Activity Index (IAA) in Lard | Antioxidant Activity Index (IAA) in Palm Oil |

|---|---|---|---|

| 3,4,5-Trihydroxybenzaldehyde (THBA) | 4.5 | 4.7 | 2.9 |

| α-Tocopherol | 8.8 | 2.1 | 1.5 |

| Rosmarinic Acid | 5.0 | 3.5 | 2.2 |

| Butylatedhydroxyanisole (BHA) | 11.5 | 2.5 | 1.7 |

| Butylatedhydroxytoluene (BHT) | 27.5 | 1.8 | 1.3 |

Correlating Molecular Features with Enzyme Inhibitory Potency

The molecular architecture of 3,4,5-Trihydroxybenzaldehyde and its derivatives is pivotal to their ability to inhibit various enzymes. The polyhydroxy substitution pattern on the benzaldehyde (B42025) fragment has been identified as a crucial feature for enzyme inhibitory activity. mdpi.com

For instance, THBA has been reported to inhibit matrix metalloproteinase-9 (MMP-9). aablocks.com The inhibitory action is often attributed to the interaction of the hydroxyl groups with the enzyme's active site. Similarly, derivatives of related trihydroxybenzaldehydes have shown potent inhibitory effects on other enzymes. In studies on coxsackievirus B3 3C protease (CVB3 3Cpro), the 2,3,4-trihydroxybenzyl moiety was identified as a key pharmacophore for inhibitory activity. researchgate.net

Further studies on aldose reductase (ALR2), an enzyme implicated in diabetic complications, revealed that the specific arrangement of hydroxyl groups is critical. mdpi.com Derivatives of 2,3,4-trihydroxybenzaldehyde (B138039), isomers of THBA, proved to be effective ALR2 inhibitors, suggesting that the vicinal tri-hydroxyl pattern is a favorable feature for binding to this enzyme. mdpi.com The aldehyde group can also be modified; for example, converting it to an O-benzyl oxime has produced derivatives with significant ALR2 inhibitory properties. mdpi.com

Enzyme Inhibitory Activity of Benzaldehyde Derivatives

A summary of the inhibitory concentration (IC₅₀) of various benzaldehyde derivatives against different enzymes.

| Compound/Derivative | Target Enzyme | Inhibitory Activity (IC₅₀) |

|---|---|---|

| 3,4-Dihydroxy-5-nitrobenzaldehyde (B193609) (DHNB) | Xanthine (B1682287) Oxidase (XO) | 3 µM |

| (E)-2,3,4-trihydroxybenzaldehyde O-(3-methoxybenzyl) oxime (7b) | Aldose Reductase (ALR2) | Reported as highly effective |

| (E)-2,3,4-trihydroxybenzaldehyde O-(4-methoxybenzyl) oxime (8b) | Aldose Reductase (ALR2) | Reported as highly effective |

| Benserazide Derivative (11Q) with 2,3,4-trihydroxybenzyl moiety | Coxsackievirus B3 3C protease (CVB3 3Cpro) | 0.07 µM |

Rationalizing Structural Modifications for Enhanced Biological Effects

Rational structural modifications of the 3,4,5-Trihydroxybenzaldehyde scaffold can lead to derivatives with enhanced and sometimes novel biological activities. By altering or adding functional groups, researchers can fine-tune the molecule's properties to improve its potency and selectivity for specific biological targets.

A clear example is the development of potent xanthine oxidase inhibitors. While protocatechuic aldehyde (3,4-dihydroxybenzaldehyde) shows only limited activity, the addition of a nitro group at the 5-position results in 3,4-dihydroxy-5-nitrobenzaldehyde (DHNB), a potent inhibitor of the enzyme with an IC₅₀ value of 3 μM. nih.gov This modification demonstrates that introducing an electron-withdrawing group can dramatically enhance inhibitory potency against this specific enzyme.

Another strategy involves modifying the aldehyde group. In the development of aldose reductase (ALR2) inhibitors, the aldehyde was converted into various O-benzyl oxime ethers. mdpi.com This modification, combined with different polyhydroxy patterns on the aromatic ring, yielded compounds that were not only potent ALR2 inhibitors but also retained antioxidant properties, thus creating dual-acting agents. mdpi.com Specifically, derivatives of the isomeric 2,3,4-trihydroxybenzaldehyde containing methoxybenzyl oxime moieties were among the most effective dual-acting products. mdpi.com These examples underscore how targeted chemical changes to the parent structure can lead to significantly improved biological profiles.

Impact of the Hydroxyl and Aldehyde Substituents on Bioactivity

The bioactivity of 3,4,5-Trihydroxybenzaldehyde is a direct consequence of its two key functional groups: the three hydroxyl (-OH) groups and the aldehyde (-CHO) group.

Hydroxyl Groups: The vicinal 3,4,5-trihydroxyl arrangement is the most critical feature for the compound's antioxidant activity. ncl.edu.tw This "gallol" moiety acts as an excellent hydrogen/electron donor, a property essential for scavenging free radicals. jfda-online.comncl.edu.tw The stability of the resulting phenoxyl radical, due to delocalization across the aromatic ring and the multiple hydroxyl groups, makes THBA a superior antioxidant compared to compounds with fewer or differently arranged hydroxyls. wiserpub.comnih.gov These hydroxyl groups are also crucial for enzyme inhibition, as they can form hydrogen bonds with amino acid residues in the active sites of enzymes like matrix metalloproteinases and aldose reductase, leading to inhibition. mdpi.comaablocks.com

Advanced Analytical Characterization and Quantification Methods for 3,4,5 Trihydroxybenzaldehyde Hydrate in Research

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic methods are essential for separating 3,4,5-Trihydroxybenzaldehyde (B28275) hydrate (B1144303) from impurities and for its precise quantification in various matrices. High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the cornerstones of this analytical approach.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the purity assessment and quantitative analysis of 3,4,5-Trihydroxybenzaldehyde hydrate. thermofisher.comthermofisher.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for this polar compound. The development of a robust HPLC method involves the systematic optimization of several key parameters to achieve adequate separation and sensitivity. nih.gov

Method validation is conducted according to established guidelines, such as those from the International Conference on Harmonisation (ICH), to ensure the method is suitable for its intended purpose. This includes assessing linearity, precision, accuracy, stability, and robustness. nih.gov The limits of detection (LOD) and quantification (LOQ) are also determined to define the sensitivity of the assay. nih.gov For aldehydes, derivatization with agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be employed to create derivatives with enhanced UV absorbance and improved chromatographic properties, although direct analysis is also common. researchgate.net

A critical consideration for this compound is the equilibrium between its hydrated and anhydrous forms in the HPLC mobile phase. semanticscholar.org The composition of the eluent, particularly the water content, can influence this equilibrium and potentially affect the compound's retention time and peak shape. semanticscholar.org

Below is an example of a typical set of HPLC parameters used for the analysis of phenolic aldehydes.

Table 1: Illustrative HPLC Method Parameters for Phenolic Aldehyde Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18 (e.g., 150 mm × 4.6 mm, 5.0 µm) | Provides good retention and separation for moderately polar compounds like phenolic aldehydes. nih.gov |

| Mobile Phase | A: 0.05 M Potassium Dihydrogen Phosphate (pH 3.5-4.0)B: Acetonitrile (B52724) | A buffered aqueous phase controls the ionization state of the phenolic groups, while acetonitrile acts as the organic modifier to elute the compound. nih.govnih.gov |

| Elution Mode | Isocratic or Gradient | Isocratic elution is simpler, while gradient elution is used for complex samples containing compounds with a wide range of polarities. nih.gov |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension, balancing analysis time and separation efficiency. nih.gov |

| Column Temp. | 30-40 °C | Maintaining a constant temperature ensures reproducible retention times. nih.gov |

| Detection | UV-Vis Diode Array Detector (DAD) at ~280 nm | This wavelength corresponds to a strong absorbance region for phenolic compounds. A DAD allows for peak purity assessment. nih.gov |

| Injection Vol. | 10 µL | A typical volume for analytical HPLC. nih.gov |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This technology operates at higher pressures than conventional HPLC, resulting in substantially faster analysis times, improved resolution, and greater sensitivity.

Methodologies developed for HPLC can often be scaled down and transferred to UPLC systems. sielc.com The fundamental principles of separation remain the same, but the reduced particle size in UPLC columns leads to a dramatic increase in efficiency. This allows for the rapid quantification of this compound in high-throughput screening applications and the separation of closely related impurities that may not be resolved by standard HPLC. For instance, a method for a related isomer on a standard HPLC column can be adapted for UPLC by using columns with smaller particles (e.g., 3 µm or less) to achieve faster separations. sielc.com The higher sensitivity of UPLC is also advantageous when analyzing samples with very low concentrations of the analyte.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound. Each method provides unique information about the molecule's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural elucidation of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR are used to characterize this compound.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 3,4,5-Trihydroxybenzaldehyde, one would expect to see signals for the aldehydic proton, the aromatic protons, and the hydroxyl protons.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. spectrabase.comnih.gov The chemical shifts of the carbon signals are indicative of their hybridization and the nature of the atoms attached to them.

A key application of NMR for this compound is studying the equilibrium between the aldehyde and its hydrate (gem-diol) form in solution. conicet.gov.ar By running spectra in different solvents (e.g., DMSO-d₆ vs. D₂O) or at varying pH levels, the presence and stability of the hydrate can be monitored. conicet.gov.ar For example, in D₂O, the hydroxyl protons will exchange with deuterium (B1214612) and their signals will disappear, while the signal for the aldehydic proton might decrease in intensity as a new signal for the gem-diol C-H appears.

Table 2: Predicted NMR Chemical Shifts (δ) for 3,4,5-Trihydroxybenzaldehyde

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| ¹H NMR | Aldehyde (-CHO) | 9.5 - 10.0 | Singlet (s) | Highly deshielded proton characteristic of aldehydes. rsc.org |

| Aromatic (Ar-H) | ~7.0 | Singlet (s) | The two aromatic protons are chemically equivalent due to symmetry. | |

| Hydroxyl (-OH) | Variable (5.0 - 9.0) | Broad Singlet (br s) | Chemical shift is concentration and solvent dependent; exchanges in D₂O. | |

| ¹³C NMR | Carbonyl (C=O) | ~190 | - | Characteristic chemical shift for an aldehyde carbonyl carbon. rsc.org |

| Aromatic (C-CHO) | ~130 | - | The carbon atom to which the aldehyde group is attached. | |

| Aromatic (C-OH) | 145 - 150 | - | The three carbon atoms bonded to hydroxyl groups. |

Note: Predicted values are based on data for similar benzaldehyde (B42025) derivatives and general principles of NMR spectroscopy. rsc.orgresearchgate.net

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS)

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with a separation technique like Liquid Chromatography (LC-MS), it allows for the sensitive and selective quantification of the analyte in complex mixtures. aablocks.com

In a typical LC-MS analysis, the compound is first separated on an LC column and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for polar molecules like 3,4,5-Trihydroxybenzaldehyde, and it can be operated in either positive or negative ion mode. For phenolic compounds, negative ion mode is often preferred as it readily forms a stable [M-H]⁻ ion. nih.gov

For highly sensitive and specific quantification, tandem mass spectrometry (MS/MS) is employed. In this technique, the [M-H]⁻ parent ion is selected and fragmented to produce characteristic daughter ions. By monitoring a specific transition from a parent ion to a daughter ion (a technique known as Multiple Reaction Monitoring or MRM), exceptional selectivity and low detection limits can be achieved. nih.gov This makes LC-MS/MS an ideal method for pharmacokinetic studies or for detecting trace amounts of the compound. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. spectrabase.com The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to its hydroxyl, aldehyde, and aromatic moieties.

The presence of the hydrate form can also be investigated using FT-IR, as the gem-diol will have different vibrational modes compared to the aldehyde and will lack the characteristic C=O stretch. conicet.gov.ar The technique is valuable for confirming the identity of a synthesized or isolated compound by comparing its spectrum to a reference spectrum from a library, such as the Aldrich FT-IR Collection. thermofisher.com

Table 3: Characteristic FT-IR Absorption Bands for 3,4,5-Trihydroxybenzaldehyde

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3500 - 3200 (broad) | O-H stretch | Phenolic -OH groups (and water of hydration) |

| ~3050 | C-H stretch | Aromatic C-H |

| ~2850 and ~2750 | C-H stretch | Aldehydic C-H (Fermi resonance doublet) |

| 1700 - 1680 (strong) | C=O stretch | Aldehyde carbonyl researchgate.net |

| 1600 - 1450 | C=C stretch | Aromatic ring |

| ~1350 | C-O stretch | Phenol (B47542) C-O |

Spectrophotometric Assays for Detection and Quantification of Phenolic Compounds

Spectrophotometry stands as a cornerstone in the analytical characterization of phenolic compounds, including this compound, also known as gallaldehyde. This technique leverages the principle that molecules absorb light at specific wavelengths. For phenolic compounds, this absorption typically occurs in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. The intensity of the light absorbed is directly proportional to the concentration of the compound in the solution, a relationship described by the Beer-Lambert law. This allows for both qualitative detection and precise quantification.

To overcome the limitations of direct spectrophotometry, various colorimetric assays are employed. These assays utilize reagents that react with phenolic compounds to produce a colored product, which can then be quantified. Two of the most common assays are the Folin-Ciocalteu assay and the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

The Folin-Ciocalteu (F-C) assay is a widely used method for determining the total phenolic content in a sample. nih.gov The principle of this assay is based on a redox reaction where the phenolic compounds reduce a mixture of phosphotungstic and phosphomolybdic acids (the Folin-Ciocalteu reagent) under alkaline conditions. nih.gov This reaction results in the formation of a blue-colored complex, the intensity of which is proportional to the amount of phenolic compounds present. nih.gov The absorbance of this blue complex is typically measured at around 760-765 nm. nih.gov Gallic acid, a compound structurally similar to 3,4,5-Trihydroxybenzaldehyde, is commonly used as a standard to create a calibration curve, and the results are often expressed as gallic acid equivalents (GAE). nih.gov It is important to note that the F-C assay is not entirely specific to phenolic compounds, as other reducing substances present in a sample can interfere with the measurement. researchgate.net

The DPPH assay is a popular method for evaluating the antioxidant capacity of phenolic compounds. nih.gov This assay is based on the ability of antioxidants to scavenge the stable free radical DPPH. nih.gov DPPH has a deep violet color in solution and shows a strong absorbance at approximately 517 nm. nih.gov When DPPH reacts with an antioxidant that can donate a hydrogen atom, it is reduced to the pale yellow diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm. nih.gov The degree of discoloration indicates the scavenging potential of the antioxidant. The results are often expressed as the SC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. ncl.edu.tw

Research has demonstrated the significant antioxidant activity of 3,4,5-Trihydroxybenzaldehyde using the DPPH assay. In a study where it was isolated from Geum japonicum, it showed more potent radical scavenging activity than several standard antioxidants, including butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and α-tocopherol. ncl.edu.twjfda-online.com

The following tables present research findings on the spectrophotometric analysis and antioxidant activity of 3,4,5-Trihydroxybenzaldehyde.

Table 1: Comparative Radical Scavenging Activity (SC50) of 3,4,5-Trihydroxybenzaldehyde and Standard Antioxidants using the DPPH Assay

| Compound | SC50 (mg/L) |

|---|---|

| 3,4,5-Trihydroxybenzaldehyde (THBA) | 4.2 |

| α-Tocopherol | 8.5 |

| Rosmarinic acid | 5.1 |

| Butylated hydroxytoluene (BHT) | 25.3 |

| Butylated hydroxyanisole (BHA) | 15.8 |

Data sourced from a study on the antioxidant activity of 3,4,5-trihydroxybenzaldehyde isolated from Geum japonicum. ncl.edu.tw A lower SC50 value indicates a higher radical scavenging activity.

Table 2: General Parameters for Spectrophotometric Analysis of Phenolic Compounds

| Assay | Principle | Wavelength of Measurement | Common Standard |

|---|---|---|---|

| Folin-Ciocalteu | Redox reaction forming a blue complex | ~760-765 nm | Gallic Acid |

| DPPH Radical Scavenging | Reduction of DPPH radical leading to color change | ~517 nm | Trolox, Ascorbic Acid |

This table summarizes the key aspects of the two most common spectrophotometric assays for phenolic compounds. nih.govnih.govnih.gov

Computational Chemistry and Molecular Modeling Applications in 3,4,5 Trihydroxybenzaldehyde Hydrate Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein). This technique is crucial for understanding the mechanism of action of bioactive compounds like 3,4,5-Trihydroxybenzaldehyde (B28275). Research has shown that 3,4,5-Trihydroxybenzaldehyde from Geum japonicum exhibits a dual inhibitory effect on matrix metalloproteinase 9 (MMP-9). thermofisher.comaablocks.com Molecular docking simulations can elucidate how this compound and its derivatives fit into the active site of MMP-9, identifying key hydrogen bonds and hydrophobic interactions responsible for its inhibitory activity.

Computational studies on related galloyl and trihydroxy-substituted compounds further illustrate the power of this approach. For instance, derivatives have been docked against various therapeutic targets to predict their binding affinity and interaction patterns. A study on a 1,3,4-thiadiazole (B1197879) derivative featuring a 1,2,3-triol moiety, similar to that in gallaldehyde, revealed strong binding to the NUDT5 protein, a type of ADP-sugar pyrophosphatase. uowasit.edu.iq The docking results for this compound showed a binding score of -8.9 kcal/mol, indicating a stable interaction. uowasit.edu.iq Similarly, in the search for COVID-19 therapeutics, a derivative, 3,4,5-tri-O-galloylquinic acid, was identified as a potent inhibitor of the SARS-CoV-2 3-chymotrypsin-like protease (3CLpro) through structure-based virtual screening, with a strong docking score of -9.7 kcal/mol. arabjchem.org These studies underscore how docking simulations can effectively screen and identify potent inhibitors based on the 3,4,5-trihydroxybenzoyl scaffold.

| Ligand/Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| 3,4,5-tri-O-galloylquinic acid | SARS-CoV-2 3CLpro | -9.7 | Not Specified |

| 5-(5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol | NUDT5 Gene (ADP-sugar pyrophosphatase) | -8.9 | Not Specified |

In Silico Prediction of Pharmacokinetic Profiles (e.g., ADMET) for Derivatives

The journey of a drug candidate from discovery to clinical use is often hampered by poor pharmacokinetic properties. In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is a critical step in early-stage drug development to filter out compounds likely to fail. scispace.comfabad.org.tr For derivatives of 3,4,5-Trihydroxybenzaldehyde, computational tools like SwissADME and ProTOX II can be used to predict these essential properties. nih.gov

Studies on structurally similar aldehyde derivatives have demonstrated the utility of this approach. For example, an in silico analysis of marine aldehyde derivatives, including 3,4-dihydroxybenzaldehyde (B13553), predicted their ADMET properties to assess their potential as SARS-CoV-2 inhibitors. nih.govresearchgate.net The analysis predicted good absorption, solubility levels, and non-hepatotoxicity for several candidates. nih.govresearchgate.net Such predictions are based on a compound's physicochemical properties, including molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. scispace.com By evaluating these parameters for derivatives of 3,4,5-Trihydroxybenzaldehyde, researchers can prioritize compounds with drug-like characteristics for further synthesis and testing. nih.gov

| Derivative Example | Property | Predicted Value/Classification | Significance in Drug Discovery |

| 3,4-Dihydroxybenzaldehyde | Aqueous Solubility | Good | Essential for absorption and distribution. |

| Human Intestinal Absorption | Good | Indicates high potential for oral bioavailability. | |

| Blood-Brain Barrier (BBB) Permeation | Not predicted to cross | Affects potential for CNS-related targets. | |

| Hepatotoxicity | Non-hepatotoxic | Reduces risk of liver damage. | |

| Toxicity (General) | Predicted to be non-toxic | Indicates a favorable safety profile. |

Molecular Dynamics (MD) Simulations and Binding Free Energy Calculations (e.g., MM-GBSA)

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex over time. MD simulations track the movements and interactions of atoms and molecules, providing insights into conformational changes and the role of solvent molecules. pku.edu.cnnih.gov For 3,4,5-Trihydroxybenzaldehyde hydrate (B1144303), MD simulations can be particularly useful to understand the stability of its binding to a target protein and the behavior of the essential water (hydrate) molecules within the binding pocket. pku.edu.cn

Following MD simulations, methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are used to calculate the binding free energy of the ligand-protein complex. This value is a more accurate predictor of binding affinity than docking scores alone. A study on a 1,3,4-thiadiazole derivative with a triol group used this exact workflow. uowasit.edu.iq After docking the compound into the NUDT5 protein, the stability of the complex was confirmed with MD simulations, and the binding free energy was calculated using MM-GBSA, yielding a favorable value of -31.5 kcal/mol. uowasit.edu.iq This integrated approach provides a robust assessment of a compound's potential as an effective inhibitor.

| Ligand/Derivative | Target Protein | Simulation Time (ns) | Binding Free Energy (MM-GBSA, kcal/mol) |

| 5-(5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol | NUDT5 Gene | Not Specified | -31.5 |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. epstem.net These methods can determine a molecule's electronic structure, charge distribution, and reactivity indices. For 3,4,5-Trihydroxybenzaldehyde, quantum calculations can provide optimized molecular geometry, Mulliken atomic charges, and molecular electrostatic potential (MEP) maps. epstem.net

A key application is the calculation of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of a molecule's chemical reactivity and kinetic stability. epstem.net A smaller gap suggests higher reactivity. These calculations are vital for understanding the antioxidant mechanism of phenolic compounds like gallaldehyde, as they relate to the ease of donating a hydrogen atom or an electron to scavenge free radicals. Furthermore, quantum mechanics can be used to accurately parameterize novel molecules for use in classical MD simulations, ensuring the force fields used are appropriate and accurate. nih.gov

| Parameter | Definition | Relevance to 3,4,5-Trihydroxybenzaldehyde |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate an electron (antioxidant activity). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability. A smaller gap often implies higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution on the molecule's surface. | Identifies regions prone to electrophilic or nucleophilic attack, crucial for predicting interaction sites. |

Application in Virtual Screening and Rational Drug Design

Rational drug design aims to create new medications based on a known biological target. nih.gov Computational techniques are central to this process, particularly in virtual screening, where large libraries of compounds are computationally tested for their ability to bind to a target protein. nih.govnih.gov The 3,4,5-trihydroxybenzoyl moiety serves as an excellent scaffold for designing new inhibitors.

The workflow for virtual screening typically involves several stages. ijper.org First, a large database of compounds is prepared. nih.gov Then, these compounds are docked into the active site of the target protein. fabad.org.tr The top-scoring hits are then subjected to more rigorous analysis, including ADMET prediction and more advanced binding energy calculations like MM-GBSA. fabad.org.trijper.org A prominent example is the successful identification of 3,4,5-tri-O-galloylquinic acid as a potential inhibitor of the SARS-CoV-2 3CLpro from a database of phytochemicals. arabjchem.org This demonstrates how in silico screening can rapidly identify promising lead compounds containing the galloyl scaffold, significantly reducing the time and cost associated with traditional high-throughput screening. researchgate.net This approach allows for the rational design of novel 3,4,5-Trihydroxybenzaldehyde derivatives tailored to specific therapeutic targets.

Future Research Directions and Translational Perspectives for 3,4,5 Trihydroxybenzaldehyde Hydrate

Exploration of Novel Biological Targets and Therapeutic Areas

The therapeutic potential of 3,4,5-Trihydroxybenzaldehyde (B28275) hydrate (B1144303) is suggested by its known inhibitory effects on certain enzymes and its structural similarity to other bioactive polyphenols. A primary future direction is the systematic exploration of new biological targets and, consequently, new therapeutic applications.

One of the most well-documented activities of 3,4,5-Trihydroxybenzaldehyde is its dual inhibitory effect on Matrix Metalloproteinase-9 (MMP-9). nih.govnih.govimpurity.comthermofisher.com It has been shown to inhibit not only the gelatinolytic activity of MMP-9 but also its expression. nih.govthermofisher.com This suggests its potential in diseases characterized by excessive extracellular matrix degradation, such as atherosclerosis, where MMPs play a key role in plaque instability. nih.gov Research on related gallic acid-coated nanoparticles has also shown inhibition of MMP-1, an enzyme implicated in skin aging, pointing towards potential applications in dermatology.

Beyond MMPs, the scaffold is ripe for exploration against other enzyme classes. For instance, derivatives of structurally similar hydroxybenzaldehydes have been synthesized and tested as inhibitors of aldose reductase (ALR2), an enzyme implicated in diabetic complications. mdpi.com This suggests that 3,4,5-Trihydroxybenzaldehyde could be a starting point for developing new anti-diabetic agents. Furthermore, the structural motif is found in compounds designed to inhibit viral enzymes, such as the 3C protease of coxsackievirus B3, indicating a potential avenue for antiviral drug discovery. researchgate.net The PubChem database also classifies the compound as a potential endocrine disruptor, a lead that warrants further investigation to understand its interaction with nuclear receptors and its potential therapeutic or toxicological implications. nih.gov

| Potential Therapeutic Area | Potential Molecular Target(s) | Rationale / Supporting Evidence |

| Atherosclerosis & Inflammation | Matrix Metalloproteinase-9 (MMP-9) | Demonstrated dual inhibition of MMP-9 activity and expression. nih.govimpurity.com |

| Skin Aging | Matrix Metalloproteinase-1 (MMP-1) | Related gallic acid nanoparticles show MMP-1 inhibition. |

| Diabetic Complications | Aldose Reductase (ALR2) | Analogues based on other hydroxybenzaldehydes inhibit ALR2. mdpi.com |

| Viral Infections | Viral Proteases (e.g., CVB3 3Cpro) | The hydroxybenzyl moiety is a key pharmacophore in some viral protease inhibitors. researchgate.net |

| Endocrine-related Disorders | Nuclear Receptors / Endocrine Pathways | Classified as a potential endocrine disrupting compound. nih.gov |

Development of Advanced Synthetic Strategies for Complex Analogues

The simple structure of 3,4,5-Trihydroxybenzaldehyde hydrate is a key advantage, providing an accessible starting point for the synthesis of more complex and potentially more potent analogues. Future research should focus on developing advanced and efficient synthetic methodologies to build diverse chemical libraries based on this scaffold.

A common and effective strategy involves the condensation of the aldehyde group with various nucleophiles. For example, reaction with hydrazides can yield a wide range of hydrazone derivatives. nih.govnih.govvjs.ac.vnepstem.net This approach is highly modular, as a variety of substituted hydrazides can be used to explore structure-activity relationships systematically. nih.govvjs.ac.vn The resulting acylhydrazone linkage is known for its stability and presence in many bioactive compounds. researchgate.net Similarly, condensation with primary amines or their equivalents can produce Schiff bases, another class of compounds with extensive biological applications. researchgate.netnih.gov

More advanced strategies can create derivatives with tailored properties. The synthesis of O-benzyl oximes from hydroxybenzaldehydes has been shown to produce dual-acting agents that combine ALR2 inhibition with antioxidant activity. mdpi.com Another promising direction is the use of 3,4,5-Trihydroxybenzaldehyde or its protected forms as a building block in multi-step syntheses to create larger, more complex molecules, such as flavonoids and benzimidazoles, which are known to possess anti-tumor activities. google.com The development of efficient, high-yield reactions, potentially leveraging mechanochemistry or microwave-assisted synthesis, will be crucial for rapidly generating these diverse analogues for biological screening. nih.govvjs.ac.vn

| Synthetic Strategy | Reagent Class | Resulting Analogue Type | Potential Advantages |

| Condensation | Hydrazides (e.g., Isonicotinic hydrazide) | Hydrazones / Acylhydrazones | High modularity, stable linkage, proven bioactivity. nih.govresearchgate.net |

| Condensation | Primary Amines | Schiff Bases | Access to a well-established class of bioactive compounds. researchgate.netnih.gov |

| Oximation & Etherification | Hydroxylamines, Benzyl (B1604629) Halides | O-benzyl oximes | Potential for creating dual-acting inhibitors. mdpi.com |

| Multi-step Synthesis | Various (e.g., chloroacetonitrile, resorcinol) | Flavonoids, Benzimidazoles | Incorporation into complex, nature-inspired scaffolds. google.com |

Integration with Nanotechnology and Drug Delivery Systems

A significant challenge for many polyphenolic compounds, including likely this compound, is their limited bioavailability, which can restrict their therapeutic efficacy. mdpi.com Integrating this compound with nanotechnology and advanced drug delivery systems is a critical future direction to overcome this hurdle.